Poldine methylsulfate

Catalog No.
S586293
CAS No.
545-80-2
M.F
C22H29NO7S
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poldine methylsulfate

CAS Number

545-80-2

Product Name

Poldine methylsulfate

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate

Molecular Formula

C22H29NO7S

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C21H26NO3.CH4O4S/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-5-6(2,3)4/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

DQHAZEKGLAMVFA-UHFFFAOYSA-M

SMILES

C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]

Synonyms

poldine methyl sulfate, poldine methyl sulphate, poldine methylsulfate

Canonical SMILES

C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]

Mechanism of Action

Poldine methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1, M2, and M3 subtypes. These receptors are G protein-coupled receptors found in various tissues throughout the body, including smooth muscle, glands, and the central nervous system. By binding to these receptors, poldine methylsulfate prevents acetylcholine, a key neurotransmitter, from exerting its effects. This leads to relaxation of smooth muscle, decreased glandular secretion, and other anticholinergic effects [].

Research Applications

Poldine methylsulfate's ability to modulate muscarinic acetylcholine receptors makes it a valuable tool in various scientific research settings. Here are some specific applications:

  • Gastrointestinal motility studies

    Poldine methylsulfate can be used to inhibit smooth muscle contractions in the gastrointestinal tract. This allows researchers to study gut motility patterns and the effects of different drugs or stimuli on gut function [].

  • Secretion studies

    Poldine methylsulfate can be used to inhibit secretions from glands, such as salivary glands or gastric glands. This allows researchers to study the regulation of these secretions and the effects of different drugs or stimuli on glandular activity [].

  • Neuromuscular transmission studies

    Poldine methylsulfate can be used to block the effects of acetylcholine at neuromuscular junctions. This allows researchers to study the physiology of neuromuscular transmission and the effects of different drugs or disorders on this process [].

  • Model systems for diseases

    Poldine methylsulfate can be used to create animal models of certain diseases associated with overactivity of the muscarinic cholinergic system, such as asthma or urinary incontinence. By inhibiting these receptors, researchers can mimic some aspects of these diseases and test potential treatments [].

Poldine methylsulfate is a quaternary ammonium compound that acts as an anticholinergic agent. It is primarily utilized in the medical field to reduce gastric acid secretion, making it beneficial for treating conditions such as peptic ulcers. The chemical structure of poldine methylsulfate includes a nitrogen atom that is positively charged, which contributes to its pharmacological properties. Its systematic name is N-(2-hydroxy-3-(4-methylphenyl) propyl)-N,N-dimethyl-2-(methylsulfonyloxy) ethylamine, and it has the chemical formula C22H29NO7S .

Poldine methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1 receptors located in the gastric parietal cells []. By binding to these receptors, it prevents acetylcholine from exerting its stimulatory effect on gastric acid secretion. This results in a reduction of hydrochloric acid production in the stomach [].

Poldine methylsulfate can cause anticholinergic side effects like dry mouth, constipation, blurred vision, and urinary retention []. It should not be used without consulting a healthcare professional [].

Typical of quaternary ammonium compounds. One notable reaction involves hydrolysis, where the compound reacts with water, leading to the formation of less active metabolites. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the methylsulfate group, which can be exchanged with other nucleophiles under appropriate conditions .

The primary biological activity of poldine methylsulfate is its anticholinergic effect, which inhibits the action of acetylcholine at muscarinic receptors. This leads to decreased secretion of gastric acid and relaxation of smooth muscles in the gastrointestinal tract. Studies have shown that it can effectively manage symptoms associated with gastrointestinal disorders and may also have implications in treating overactive bladder conditions .

Poldine methylsulfate can be synthesized through several methods, typically involving the reaction of specific precursors under controlled conditions. One common method includes the alkylation of a tertiary amine with methyl sulfate, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity . The synthesis often requires careful monitoring of reaction conditions to optimize yield and minimize by-products.

Poldine methylsulfate has several applications in both clinical and research settings:

  • Gastrointestinal Disorders: Used primarily for reducing gastric acid secretion in peptic ulcer treatment.
  • Pharmacological Research: Investigated for its effects on various cholinergic pathways and potential uses in other disorders.
  • Laboratory Reagent: Employed in biochemical assays and studies related to anticholinergic activity .

Interaction studies involving poldine methylsulfate have focused on its pharmacokinetics and pharmacodynamics when combined with other medications. It has been noted that concurrent use with other anticholinergic drugs may enhance side effects, such as dry mouth or constipation. Furthermore, studies have indicated potential interactions with drugs metabolized by cytochrome P450 enzymes, necessitating caution when co-administered with such medications .

Poldine methylsulfate shares structural and functional similarities with several other compounds in the anticholinergic class. Here are some comparable compounds:

Compound NameChemical StructurePrimary UseUnique Features
AtropineC17H23NO3Ophthalmic proceduresNatural alkaloid derived from belladonna
Ipratropium bromideC20H30BrN3O3SAsthma treatmentAdministered via inhalation
ScopolamineC17H21NO4Motion sickness preventionAlso used as a sedative

Uniqueness of Poldine Methylsulfate: Unlike many anticholinergics that are primarily used for respiratory or ophthalmic purposes, poldine methylsulfate's primary application lies in gastrointestinal health. Its specific mechanism of action on gastric acid secretion distinguishes it from others in its class .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

451.16647344 g/mol

Monoisotopic Mass

451.16647344 g/mol

Heavy Atom Count

31

UNII

564C0W9848

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Other CAS

545-80-2

Wikipedia

Poldine methylsulfate

Dates

Modify: 2023-08-15

[Activity of IS-499 (nacton) on gastric secretion in the rat]

E TRIVELLATO, G MURARI
PMID: 13839420   DOI:

Abstract




Nacton and milk treatment of duodenal ulcer

R WILSON, C LONG
PMID: 13785700   DOI:

Abstract




Effect of nacton in patients with duodenal ulcer

A H DOUTHWAITE, J N HUNT
PMID: 13536410   DOI: 10.1136/bmj.1.5078.1030

Abstract




[Nacton-induced cholinergic block and its effect on insulin secretion in obese patients]

V Hainer, A Zák, K Bakos, V Wernischová, H Bĕlikovová
PMID: 6749290   DOI:

Abstract




Pirenzepine selectively inhibits gastric acid secretion: a comparative pharmacological study between pirenzepine and seven other antiacetylcholine drugs

B V Heathcote, M Parry
PMID: 6113681   DOI:

Abstract

Intravenous doses of eight antiacetylcholine drugs reduced gastric acid secretion in the rat and caused pupil dilatation in the mouse. Inhibition by these drugs of oxotremorine-induced hypothermia in mice was also assessed. The ratio, ED50 (pupil dilatation)/ED50 (gastric acid inhibition), was greater (more favourable) for pirenzepine and oxyphencyclimine than for atropine, benzhexol, glycopyrronium, isopropamide, poldine or propantheline. However, oxyphencyclimine antagonised central oxotremorine activity at all doses having more gastric inhibitory activity. Pirenzepine is a peripheral antiacetylcholine drug more selective for reducing gastric acid secretion than for increasing pupil diameter and with little central antiacetylcholine effect.


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